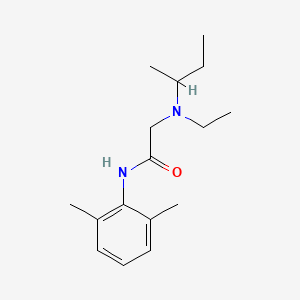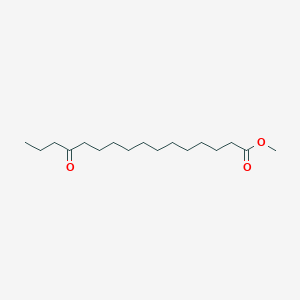
Thiophene, 3-(1-bromoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-(1-bromoethyl)- can be achieved through several methods. One common approach involves the bromination of 3-ethylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of Thiophene, 3-(1-bromoethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation, recrystallization, or chromatography .
化学反応の分析
Types of Reactions
Thiophene, 3-(1-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol, or primary amines in ethanol.
Oxidation: Hydrogen peroxide in acetic acid, or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), or sodium borohydride in ethanol.
Major Products
Substitution: Thiophene, 3-(1-alkoxyethyl)-, Thiophene, 3-(1-aminoethyl)-.
Oxidation: Thiophene, 3-(1-bromoethyl)-1-oxide, this compound1,1-dioxide.
Reduction: Thiophene, 3-ethyl.
科学的研究の応用
Thiophene, 3-(1-bromoethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
作用機序
The mechanism of action of Thiophene, 3-(1-bromoethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.
類似化合物との比較
Thiophene, 3-(1-bromoethyl)- can be compared with other similar compounds such as:
Thiophene, 2-(1-bromoethyl)-: Differing in the position of the bromine atom, which can affect its reactivity and applications.
Thiophene, 3-(1-chloroethyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Thiophene, 3-(1-iodoethyl)-:
The uniqueness of Thiophene, 3-(1-bromoethyl)- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
57846-05-6 |
|---|---|
分子式 |
C6H7BrS |
分子量 |
191.09 g/mol |
IUPAC名 |
3-(1-bromoethyl)thiophene |
InChI |
InChI=1S/C6H7BrS/c1-5(7)6-2-3-8-4-6/h2-5H,1H3 |
InChIキー |
XXTBLEISCRHFLM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CSC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)



![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)



![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)

